1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
The compound “1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction, followed by the attachment of the 3-phenylpropyl group .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzodiazole ring with a 3-phenylpropyl group attached at the 1-position .Chemical Reactions Analysis
As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in electrophilic substitution reactions on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodiazole ring could contribute to its stability and reactivity .Scientific Research Applications
Palladium(II) and Platinum(II) Complexes
Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives similar to 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine, has been conducted with a focus on potential anticancer applications. These complexes have been synthesized and analyzed using physico-chemical techniques, revealing square-planar geometries and potential for antibacterial activity. Additionally, their cytotoxicity against various cancer cell lines has been compared to cis-platin, demonstrating promising anticancer properties (Ghani & Mansour, 2011).
Ionic Liquids for CO2 Capture
A study on the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide resulted in a new ionic liquid that can reversibly sequester CO2. This research highlights the application of amine-functionalized ionic liquids, related to the structural features of this compound, in efficiently capturing CO2 from the environment, showcasing a nonvolatile and water-independent method for CO2 capture (Bates et al., 2002).
Organic Light-Emitting Diodes (OLEDs)
Research into bipolar molecules containing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties, related to the structure of this compound, has led to the development of materials with high thermal stability and good solubility. These materials have been utilized in the fabrication of phosphorescent OLEDs, demonstrating the role of such compounds in advancing OLED technology (Ge et al., 2008).
Antimicrobial and Cytotoxic Activity
The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities with this compound, have shown notable antimicrobial and cytotoxic activities. This research underscores the potential of these compounds in developing new therapeutic agents with antimicrobial properties (Noolvi et al., 2014).
Corrosion Inhibition
Studies on derivatives of 2-phenyl-benzothiazole, structurally related to this compound, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential application of such compounds in protecting industrial materials against corrosion, contributing to the development of more durable and longer-lasting materials (Salarvand et al., 2017).
Mechanism of Action
Target of Action
It is structurally similar to 3-phenylpropylamine , which is known to interact with Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
Based on its structural similarity to 3-phenylpropylamine , it might interact with its targets in a similar manner
Biochemical Pathways
A compound with a similar structure, 3-phenylpropanol, has been studied for its biosynthetic pathway extending from l-phenylalanine, involving enzymes like phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) .
Pharmacokinetics
The adme properties of structurally similar compounds like ramipril suggest that it might have a long elimination half-life, permitting once daily administration . It is also suggested that Ramipril is a prodrug, which is hydrolyzed after absorption to form an active metabolite . These properties might impact the bioavailability of 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine.
Result of Action
A structurally similar compound, sa4503, has been found to inhibit oxidative stress-induced neuronal death by downregulating the mapk/erk pathway . This suggests that this compound might have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-phenylpropyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c17-16-18-14-10-4-5-11-15(14)19(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDXZUAAPRACGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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